molecular formula C6H14O4S B8378927 3-Methoxybutyl methanesulfonate

3-Methoxybutyl methanesulfonate

Cat. No. B8378927
M. Wt: 182.24 g/mol
InChI Key: YJYJAHMOLOESNY-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a dichloromethane (30 mL) mixture of 3-methoxy-1-butanol (3.12 g, 30.0 mmol) and triethylamine (4.62 mL, 33.0 mmol), was added methanesulfonyl chloride (4.62 mL, 33.0 mmol) while stirring on ice, and the mixture was stirred at room temperature for 30 minutes. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was then filtered, and the solvent in the filtrate was then distilled off under reduced pressure.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCCl.[CH3:4][O:5][CH:6]([CH3:10])[CH2:7][CH2:8][OH:9].C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20]>C(OCC)(=O)C.O>[CH3:18][S:19]([O:9][CH2:8][CH2:7][CH:6]([O:5][CH3:4])[CH3:10])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
3.12 g
Type
reactant
Smiles
COC(CCO)C
Name
Quantity
4.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
4.62 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was then distilled off under reduced pressure

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)OCCC(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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